- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids, ARKIVOC (Gainesville, 2018, (4), 195-214
Cas no 936850-09-8 (tert-butyl 3-cyano-3-methylazetidine-1-carboxylate)
936850-09-8 structure
Product Name:tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
Número CAS:936850-09-8
MF:C10H16N2O2
Megavatios:196.246242523193
MDL:MFCD17016128
CID:1006847
PubChem ID:56971684
Update Time:2025-09-26
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 3-Cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester
- 1-BOC-3-CYANO-3-METHYLAZETIDINE
- tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
- 3-Cyano-3-methyl-1-azetidinecarboxylic acid tert-butyl ester
- 1,1-Dimethylethyl 3-cyano-3-methyl-1-azetidinecarboxylate (ACI)
- 3-Cyano-3-methylazetidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-cyano-3-methyl-azetidine-1-carboxylate
- EN300-176390
- KRXUECUCCJEQAJ-UHFFFAOYSA-N
- TERT-BUTYL3-CYANO-3-METHYLAZETIDINE-1-CARBOXYLATE
- STL429820
- PB25630
- DTXSID70719278
- SY042259
- CS-0048305
- AS-36271
- AKOS025146556
- SCHEMBL1706650
- 1-Boc-3-cyano-3-methylazetidine, AldrichCPR
- DA-40353
- Z1255401816
- 936850-09-8
- MFCD17016128
-
- MDL: MFCD17016128
- Renchi: 1S/C10H16N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h6-7H2,1-4H3
- Clave inchi: KRXUECUCCJEQAJ-UHFFFAOYSA-N
- Sonrisas: N#CC1(CN(C(OC(C)(C)C)=O)C1)C
Atributos calculados
- Calidad precisa: 196.121177757g/mol
- Masa isotópica única: 196.121177757g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 289
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1
- Superficie del Polo topológico: 53.3Ų
Propiedades experimentales
- Denso: 1.09
- Punto de ebullición: 292 ºC
- Punto de inflamación: 130 ºC
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06633-25g |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95% | 25g |
$1150 | 2023-09-07 | |
| TRC | B663643-50mg |
1-Boc-3-cyano-3-methylazetidine |
936850-09-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663643-100mg |
1-Boc-3-cyano-3-methylazetidine |
936850-09-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B663643-500mg |
1-Boc-3-cyano-3-methylazetidine |
936850-09-8 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Alichem | A449040980-1g |
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95% | 1g |
$160.14 | 2023-08-31 | |
| Alichem | A449040980-5g |
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95% | 5g |
$687.01 | 2023-08-31 | |
| Alichem | A449040980-25g |
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95% | 25g |
$1628.55 | 2023-08-31 | |
| Chemenu | CM109118-5g |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95+% | 5g |
$216 | 2021-06-10 | |
| Chemenu | CM109118-10g |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95+% | 10g |
$330 | 2021-06-10 | |
| Chemenu | CM109118-25g |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95+% | 25g |
$660 | 2021-06-10 |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 45 min, -78 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 45 min, -78 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 60 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, 0 °C
1.2 60 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, 0 °C
Referencia
- Preparation of 1,8-naphthyridin-2(1H)-one analogs as cytomegalovirus inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 25 min, -76 °C; 30 min, -76 °C
1.2 -76 °C; 30 min, -76 °C; 1 h, -76 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -76 °C; 30 min, -76 °C; 1 h, -76 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of pyrrolopyrazine as kinase inhibitors useful for the treatment of autoimmune and inflammatory diseases, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water
Referencia
- Preparation of aminopyrimidines as inhibitors of aurora protein kinase for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 25 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of fused quadracyclic compounds as MK2 inhibitors, compositions and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 16 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 16 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Preparation of dihydropyrrolonaphthyridinones as JAK kinase inhibitors., World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation of pyrazolopyrimidines as cannabinoid CB1 receptor inhibitors, compositions comprising them and uses thereof, World Intellectual Property Organization, , ,
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Raw materials
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Preparation Products
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Literatura relevante
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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